molecular formula C6H6BrNS B6237559 5-bromo-3-cyclopropyl-1,2-thiazole CAS No. 1513081-63-4

5-bromo-3-cyclopropyl-1,2-thiazole

Cat. No.: B6237559
CAS No.: 1513081-63-4
M. Wt: 204.09 g/mol
InChI Key: PORDYJGEYIQUMB-UHFFFAOYSA-N
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Description

Significance of Thiazole (B1198619) and Isothiazole (B42339) Architectures in Contemporary Chemical Science

Thiazole and isothiazole rings are five-membered aromatic heterocycles containing both sulfur and nitrogen atoms. The thiazole ring, with the sulfur and nitrogen atoms at positions 1 and 3 respectively, is a fundamental component of numerous natural products and synthetic compounds of significant importance. nih.govijrpr.com A prime example is Vitamin B1 (thiamine), which contains a thiazole ring and is essential for metabolism. nih.govresearchgate.net The thiazole scaffold is also present in a wide range of FDA-approved drugs, demonstrating its therapeutic relevance. nih.gov These include antimicrobial agents like sulfazole, antiretroviral drugs such as ritonavir, and antifungal compounds like abafungin. nih.gov The versatility of the thiazole nucleus extends to applications in materials science, where its derivatives are used as vulcanizing accelerators and photographic sensitizers. nih.gov

Isothiazoles, isomers of thiazoles with the sulfur and nitrogen atoms at positions 1 and 2, also exhibit a broad spectrum of biological activities and are of great interest in the design of new bioactive substances. thieme-connect.com Derivatives of isothiazole have been investigated for their potential as fungicides, plant growth regulators, and as antagonists for insect GABA receptors. thieme-connect.com The distinct arrangement of heteroatoms in isothiazoles compared to thiazoles leads to different electronic properties and reactivity, offering a complementary chemical space for exploration. nih.gov The synthesis and functionalization of both thiazole and isothiazole rings are well-established areas of organic chemistry, with numerous methods available for their construction and modification. organic-chemistry.orgekb.eg

The biological and chemical importance of these scaffolds stems from the presence of the sulfur and nitrogen heteroatoms, which can participate in hydrogen bonding and coordinate with metal ions, influencing the molecule's interaction with biological targets. researchgate.net The aromatic nature of the ring system also allows for various substitution patterns, enabling the fine-tuning of a compound's physicochemical properties. researchgate.net

Overview of Halogenated Heterocycles as Strategic Building Blocks in Organic Synthesis

The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto heterocyclic scaffolds is a powerful strategy in modern organic synthesis. merckmillipore.com Halogenated heterocycles serve as versatile building blocks, offering a reactive handle for a wide array of chemical transformations. merckmillipore.comacs.org The carbon-halogen bond can be selectively cleaved and replaced with other functional groups through various cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Negishi couplings. nih.govresearchgate.net These reactions are fundamental tools for the construction of complex molecules from simpler, halogenated precursors. nih.gov

The nature of the halogen atom influences the reactivity of the C-X bond, with the reactivity generally increasing down the group (C-F < C-Cl < C-B < C-I). This differential reactivity can be exploited for the site-selective functionalization of polyhalogenated heterocycles. nih.gov Furthermore, the presence of halogens can significantly impact the electronic properties of the heterocyclic ring, influencing its reactivity in both electrophilic and nucleophilic substitution reactions. mdpi.com Halogen atoms, particularly fluorine, can also alter the conformational preferences and metabolic stability of a molecule, properties that are of critical importance in drug design. mdpi.comnih.gov

The use of halogenated heterocycles extends beyond their role as synthetic intermediates. In some cases, the halogen atom itself is a key contributor to the biological activity of the final compound, participating in halogen bonding interactions with protein targets. nih.gov This has led to the development of numerous halogenated drugs and agrochemicals. researchgate.net

Specific Research Context of 5-Bromo-3-cyclopropyl-1,2-thiazole within Isothiazole Chemistry

Within the vast landscape of halogenated isothiazoles, this compound represents a specific and interesting scaffold. The presence of the bromine atom at the 5-position of the isothiazole ring provides a reactive site for further chemical modification, primarily through transition metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents at this position, enabling the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1513081-63-4

Molecular Formula

C6H6BrNS

Molecular Weight

204.09 g/mol

IUPAC Name

5-bromo-3-cyclopropyl-1,2-thiazole

InChI

InChI=1S/C6H6BrNS/c7-6-3-5(8-9-6)4-1-2-4/h3-4H,1-2H2

InChI Key

PORDYJGEYIQUMB-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NSC(=C2)Br

Purity

95

Origin of Product

United States

Mechanistic Investigations of Transformations Involving 5 Bromo 3 Cyclopropyl 1,2 Thiazole

Detailed Analysis of Bromine Atom Reactivity (e.g., Substitution Pathways)

The bromine atom at the C5 position of the isothiazole (B42339) ring is a key site for functionalization, primarily through nucleophilic aromatic substitution (SNAr) pathways. In general, halogen atoms on thiazole (B1198619) rings can be displaced by strong nucleophiles. The reactivity of such halo-heterocycles is highly dependent on the electronic nature of the ring and the presence of activating or deactivating groups. researchgate.netjocpr.com

For 5-bromo-3-cyclopropyl-1,2-thiazole, the isothiazole ring itself is electron-deficient, which facilitates nucleophilic attack. The reaction typically proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the bromine atom, forming a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial for the reaction to proceed. The subsequent departure of the bromide ion restores the aromaticity of the ring.

Studies on related 5-halothiazoles have shown that these substitution reactions often require activation. For instance, the nucleophilic displacement of bromine in 2-amino-4-methyl-5-bromothiazole by a thiophenoxide anion has been reported to proceed effectively. nih.gov In the case of this compound, the cyclopropyl (B3062369) group at C3, being a weak electron-donating group, might slightly decrease the electrophilicity of the ring compared to an unsubstituted ring, but the inherent electron deficiency of the isothiazole core should still allow for substitution with potent nucleophiles.

Common nucleophiles used in these transformations include amines, alkoxides, and thiolates. The reaction conditions can be tailored to promote the substitution, often involving the use of a base to generate a more potent nucleophile or heating to overcome the activation energy barrier.

Table 1: Comparison of Nucleophilic Substitution Conditions for 5-Halothiazole Derivatives

Thiazole DerivativeNucleophileConditionsProductReference
2-Amino-5-bromo-4-phenylthiazoleMorpholineCuBr₂, CH₃CN2-Amino-5-morpholino-4-phenylthiazole researchgate.netacs.org
2-Amino-5-bromo-4-phenylthiazoleSodium Sulfide (Na₂S)DMF, 70°CBis(2-amino-4-phenylthiazol-5-yl)sulfide researchgate.net
2-Amino-4-methyl-5-bromothiazoleThiophenoxide2-Amino-4-methyl-5-(phenylthio)thiazole nih.gov

This table presents data for related compounds to illustrate typical reaction pathways.

Exploration of Cyclopropyl Ring Reactivity and Rearrangement Mechanisms (e.g., Cyclopropyliminium Rearrangements)

The cyclopropyl group is a strained three-membered ring that can undergo a variety of ring-opening and rearrangement reactions, often triggered by the formation of adjacent cationic, radical, or unsaturated centers. In the context of this compound, the cyclopropyl ring's reactivity is of significant interest, particularly in transformations involving the isothiazole nitrogen.

One notable transformation is the cyclopropyliminium rearrangement, a variant of the Cloke-Wilson rearrangement. nih.gov This reaction typically involves the formation of a cyclopropyliminium ion, which then undergoes a concerted or stepwise ring expansion to form a five-membered pyrroline (B1223166) ring system. For this to occur with this compound, a reaction would need to generate a positive charge on the isothiazole nitrogen, leading to an intermediate that could trigger the rearrangement of the adjacent cyclopropyl group. Such rearrangements are often promoted by acids or other electrophiles.

Experimental and computational studies on related cyclopropyl-substituted nitrenium ions have shown that they can decay through cyclopropyl ring expansion to form four-membered azetium ions or through ethylene (B1197577) elimination. nih.govmdpi.com While not a direct analogue, this demonstrates the propensity of cyclopropyl groups adjacent to a positively charged nitrogen to undergo rearrangement. The specific pathway for a 3-cyclopropylisothiazolium species would depend on the stability of the intermediates and transition states involved.

Electrophilic and Nucleophilic Processes on the Isothiazole Ring System

The isothiazole ring exhibits a distinct pattern of reactivity towards electrophiles and nucleophiles, influenced by the relative electronegativities of sulfur and nitrogen and the positions of the substituents.

Electrophilic Attack: Electrophilic aromatic substitution on the isothiazole ring is generally difficult due to its electron-deficient nature. When such reactions do occur, the position of attack is directed by the existing substituents. In this compound, the C4 position is the most likely site for electrophilic attack. The bromine at C5 is a deactivating, ortho-, para-director (directing to C4), while the cyclopropyl group at C3 is a weak activating group, also directing to C4. However, forcing conditions would likely be required for reactions such as nitration or halogenation on the ring itself. nih.govnih.gov

Nucleophilic Attack: The isothiazole ring is susceptible to nucleophilic attack, particularly at the carbon atoms. Studies on isothiazolium salts have shown that nucleophiles can attack at the ring sulfur atom, leading to ring-opening and subsequent rearrangement to form thiophene (B33073) derivatives. researchgate.net In the neutral this compound, besides the C5 position (as discussed in 3.1), nucleophilic attack could potentially occur at C3, although this is generally less favored than substitution at the halogenated position. The outcome of such reactions is highly dependent on the nature of the nucleophile and the reaction conditions.

Elucidation of Reaction Kinetics and Thermodynamics in Thiazole Transformations

A quantitative understanding of reaction mechanisms requires the determination of kinetic and thermodynamic parameters. For transformations involving this compound, this would involve measuring reaction rates, activation energies (Ea or ΔG‡), and changes in enthalpy (ΔH) and entropy (ΔS).

Table 2: Illustrative Thermodynamic Data for Parent Thiazole

Thermodynamic PropertyValueUnitsReference
Enthalpy of fusion (ΔfusH)9.590kJ/mol
Entropy of fusion (ΔfusS)40.04J/mol·K
Melting Point (Tfus)239.48K

This table provides foundational thermodynamic data for the parent thiazole ring, which is a component of the target molecule.

Application of Computational Chemistry in Reaction Mechanism Prediction

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms, predicting reactivity, and calculating the energetics of transient species like transition states and intermediates. researchgate.net

For this compound, computational studies could be applied to:

Model Substitution Pathways: Calculate the activation barriers for the nucleophilic substitution at the C5 position with various nucleophiles to predict the feasibility and regioselectivity of the reaction.

Investigate Rearrangements: Map the potential energy surface for the cyclopropyliminium rearrangement to determine whether the reaction is likely to be concerted or stepwise and to identify the structure of the transition state.

Predict Reactivity: Calculate molecular properties like electrostatic potential maps and Fukui indices to predict the most likely sites for electrophilic and nucleophilic attack on the isothiazole ring. A study on the reactivity of 4-isothiazolin-3-one with dibromine used DFT to show that the reaction has a polar character and proceeds with a defined kinetic favorability.

Analyze Radical Reactions: Model the intermediates and transition states involved in radical-induced reactions to understand the stability of potential radical species and predict product distributions.

DFT calculations have been successfully used to study the mechanism of reactions involving related heterocyclic systems, providing insights that are in good agreement with experimental observations.

Radical Intermediates in Halogenation and Other Thiazole Reactions

Reactions involving this compound can also proceed through radical intermediates, especially under photochemical or thermal conditions with radical initiators.

The cyclopropyl group itself can serve as a sensitive mechanistic probe for the presence of radical intermediates. A cyclopropylcarbinyl radical can undergo a very rapid ring-opening to form a homoallyl radical. The detection of ring-opened products in a reaction starting with a cyclopropyl-substituted compound is strong evidence for the involvement of a radical intermediate at the benzylic-like position of the cyclopropyl group. researchgate.net

In the context of this compound, radical reactions could include:

Radical Halogenation: While electrophilic halogenation is common, radical conditions (e.g., using N-bromosuccinimide with a radical initiator) could potentially lead to substitution at other positions, although the aromatic nature of the ring makes this less favorable than on an alkyl side chain.

Radical-induced Ring Opening: If a radical is generated on the isothiazole ring or at the C3 position, it could trigger the characteristic ring-opening of the adjacent cyclopropyl group.

Homolytic Cleavage of the C-Br Bond: Under certain conditions, such as photolysis or reaction with specific transition metals, the C-Br bond could cleave homolytically to form a thiazol-5-yl radical. This radical could then participate in various subsequent reactions, such as hydrogen atom abstraction or addition to unsaturated systems.

Studies on other heterocyclic systems have shown that radical intermediates play a key role in certain transformations, such as decarboxylative bromination, although some studies suggest that not all such reactions proceed via radical pathways.

Theoretical and Computational Chemistry Studies of 5 Bromo 3 Cyclopropyl 1,2 Thiazole

Quantum Chemical Characterization of Electronic Structure and Aromaticity

The electronic structure of 5-bromo-3-cyclopropyl-1,2-thiazole would be primarily investigated using Density Functional Theory (DFT), a robust quantum chemical method. Calculations would reveal fundamental properties governing the molecule's stability and behavior.

Key Areas of Investigation:

Molecular Geometry: The first step involves optimizing the molecule's three-dimensional structure to find its lowest energy conformation. This provides precise bond lengths, bond angles, and dihedral angles.

Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy of the HOMO indicates the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electrostatic potential on the molecule's surface. This color-coded map identifies electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack), offering a visual guide to the molecule's charge distribution.

Aromaticity: The thiazole (B1198619) ring is an aromatic system, a property that imparts significant stability. nih.gov Its aromaticity would be quantified using indices such as the Nucleus-Independent Chemical Shift (NICS) and Harmonic Oscillator Model of Aromaticity (HOMA) to confirm the delocalization of π-electrons within the five-membered ring.

Table 1: Illustrative Electronic Properties Calculated for a Thiazole Derivative This table is a representative example of data that would be generated for this compound.

ParameterCalculated Value (Illustrative)
Energy of HOMO (eV)-6.85
Energy of LUMO (eV)-1.23
HOMO-LUMO Gap (eV)5.62
Dipole Moment (Debye)2.15

Computational Modeling of Molecular Reactivity and Site Selectivity

Building upon the electronic structure characterization, computational models can predict how and where this compound is likely to react. This is particularly important for planning synthetic modifications.

Fukui Functions: These reactivity descriptors, derived from DFT, identify the atoms most susceptible to electrophilic, nucleophilic, or radical attack. For this molecule, such analysis would likely pinpoint the carbon atoms of the thiazole ring and the bromine atom as key reactive sites. The bromine atom at the 5-position is expected to be a primary site for reactions like electrophilic substitution. nih.gov

Reaction Pathway Analysis: For specific reactions, such as cross-coupling at the bromine position, computational modeling can map out the entire reaction pathway. This involves locating transition states and intermediates, allowing for the calculation of activation energies. Such studies help predict the feasibility of a proposed synthetic route and can explain observed regioselectivity.

Conformational Analysis and Intermolecular Interaction Simulations

Conformational Analysis: The primary conformational freedom in this molecule is the rotation of the cyclopropyl (B3062369) group relative to the planar thiazole ring. A Potential Energy Surface (PES) scan would be performed by systematically rotating this bond and calculating the energy at each step to identify the most stable (lowest energy) conformers. Studies on similar thiazole-containing amino acids have successfully used DFT to analyze conformational preferences. nih.govnih.gov

Intermolecular Interactions: In a condensed phase (solid or liquid), or when interacting with a biological target, intermolecular forces are dominant.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of the molecule over time, providing insight into its dynamic behavior and interactions with solvent molecules or a protein binding site. nih.gov

Non-Covalent Interaction (NCI) Analysis: This method visualizes weak interactions like hydrogen bonds, van der Waals forces, and steric repulsion, which are crucial for understanding crystal packing and ligand-receptor binding. In crystals of similar bromo-substituted heterocycles, C-H⋯O hydrogen bonds and Br⋯O contacts have been observed to link molecules. nih.gov

Predictive Spectroscopic Modeling (e.g., NMR Chemical Shift Prediction)

Computational methods can predict spectroscopic data with a high degree of accuracy, serving as a powerful tool for structure verification.

NMR Chemical Shift Prediction: The Gauge-Including Atomic Orbital (GIAO) method, typically used with DFT, is the standard for calculating nuclear magnetic resonance (NMR) chemical shifts. nih.gov Predicted ¹H and ¹³C NMR spectra for this compound would be generated and compared against experimental data if available. This comparison helps confirm the chemical structure. The accuracy of the prediction often depends on the selection of the DFT functional and basis set, and results for related heterocycles show that while generally reliable, some methods may be less satisfactory for sulfur-containing rings. researchgate.netnih.gov For instance, in a study of benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate, the signals for the thiazole ring carbons were observed at 160.02, 148.75, and 107.78 ppm. mdpi.com

Vibrational Spectroscopy: The molecule's infrared (IR) and Raman spectra can also be calculated. The predicted vibrational frequencies are compared with experimental spectra to help assign specific absorption bands to the corresponding molecular motions, such as C-H stretches of the cyclopropyl group or vibrations of the thiazole ring.

Table 2: Illustrative Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts This table demonstrates how theoretical data would be used alongside experimental results for structure validation. Values are hypothetical.

Carbon AtomPredicted Chemical Shift (ppm) (GIAO/DFT)Experimental Chemical Shift (ppm) (Illustrative)Difference (ppm)
C (cyclopropyl-CH)14.514.2+0.3
C (cyclopropyl-CH₂)9.89.5+0.3
C3 (thiazole)170.1169.8+0.3
C4 (thiazole)125.6125.1+0.5
C5 (thiazole-Br)115.3114.9+0.4

Computational Approaches for Structure-Based Molecular Interaction Studies (e.g., Molecular Docking Methodologies)

Given that thiazole derivatives are prevalent in drug discovery, evaluating the potential of this compound to interact with biological targets is a key application of computational chemistry. nih.govnih.govnih.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. The molecule would be computationally "docked" into the active site of a relevant enzyme or receptor. The results are ranked using a scoring function, which estimates the binding affinity (often expressed as a binding energy in kcal/mol). mdpi.com

Binding Mode Analysis: Docking studies also provide a detailed 3D model of the ligand-protein complex. This allows for the identification of specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds (involving the bromine atom), that stabilize the complex. Such studies on other thiazole derivatives have successfully identified key amino acid residues responsible for binding. nih.gov This information is invaluable for structure-activity relationship (SAR) studies and for designing more potent analogs. nih.gov

Table 3: Illustrative Molecular Docking Results for a Hypothetical Kinase Target This table is a representative example of data generated from a molecular docking simulation.

LigandBinding Affinity (kcal/mol)Key Interacting ResiduesInteraction Type
This compound-7.8LEU 83Hydrophobic
VAL 91Hydrophobic (cyclopropyl)
LYS 105Halogen Bond (Br)

Utilization of 5 Bromo 3 Cyclopropyl 1,2 Thiazole in Advanced Chemical Synthesis

Role as a Key Intermediate in the Construction of Complex Organic Architectures

5-Bromo-3-cyclopropyl-1,2-thiazole serves as a crucial starting material for the synthesis of more intricate organic structures. The presence of the bromine atom at the 5-position of the thiazole (B1198619) ring allows for a variety of subsequent chemical transformations. This reactivity enables chemists to introduce a wide range of functional groups and build upon the thiazole scaffold.

The thiazole ring itself is a privileged structure in medicinal chemistry, found in numerous biologically active compounds and FDA-approved drugs. fabad.org.trmdpi.comnih.gov The incorporation of a cyclopropyl (B3062369) group can further enhance the biological activity and modulate the physicochemical properties of the resulting molecules. This strategic combination of a reactive halogen, a stable heterocyclic core, and a bioisosteric cyclopropyl moiety makes this compound a valuable intermediate for the synthesis of novel compounds with potential therapeutic applications. fabad.org.tr

Applications in Cross-Coupling Reactions for C-C, C-N, and C-S Bond Formation

The bromine atom on the this compound backbone is particularly amenable to palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-sulfur (C-S) bonds.

One of the most prominent examples is the Suzuki-Miyaura coupling , a widely used reaction for the formation of C-C bonds. In this reaction, the bromo-thiazole derivative is coupled with a boronic acid or its ester in the presence of a palladium catalyst and a base. This methodology allows for the introduction of various aryl and heteroaryl substituents at the 5-position of the thiazole ring. nih.govnih.govresearchgate.net The versatility of the Suzuki-Miyaura coupling provides access to a vast array of 5-aryl-3-cyclopropyl-1,2-thiazole derivatives. nih.govresearchgate.net

Beyond C-C bond formation, the reactivity of the bromo-thiazole can be harnessed for the construction of C-N and C-S bonds. For instance, copper-catalyzed domino reactions have been developed for the synthesis of 2-arylaminobenzimidazoles, where a C-N cross-coupling is a key step. nih.gov While not directly involving this compound in the cited study, the principles of such transformations can be extended to this substrate. The development of methods for C-N and C-S bond formation from halo-heterocycles is an active area of research, and this compound represents a promising substrate for these transformations.

Table 1: Examples of Cross-Coupling Reactions with Thiazole Derivatives

Coupling ReactionBond FormedReactantsCatalyst System (Example)
Suzuki-MiyauraC-CBromo-thiazole, Arylboronic acidPd(OAc)₂, Xantphos, Cs₂CO₃
Buchwald-HartwigC-NBromo-thiazole, AminePalladium catalyst, Ligand, Base
C-S CouplingC-SBromo-thiazole, ThiolCopper or Palladium catalyst

Development of Functionalized Thiazole Derivatives through Site-Specific Modification

The strategic placement of the bromine atom in this compound allows for highly selective or "site-specific" modifications of the thiazole ring. This targeted reactivity is crucial for the rational design and synthesis of functionalized thiazole derivatives with desired properties.

The bromine atom can be readily displaced by a variety of nucleophiles, leading to the introduction of diverse functional groups at the 5-position. This allows for the systematic exploration of structure-activity relationships in medicinal chemistry programs. fabad.org.tr Furthermore, the thiazole ring itself can be further functionalized. For example, the synthesis of novel thiazole derivatives often involves the reaction of α-bromoketones with thiourea (B124793) or thioamides, a process known as the Hantzsch thiazole synthesis. nih.govmedmedchem.com While this compound is a product rather than a starting material in this context, the principle of building upon the thiazole core remains central.

Recent research has also focused on the development of novel fused heterocyclic systems incorporating the thiazole ring. rsc.orgrsc.org These efforts aim to create new chemical entities with unique three-dimensional shapes and electronic properties, further expanding the chemical space accessible from thiazole-based starting materials.

Integration into Scaffolds for Materials Science Research

The unique electronic properties of the thiazole ring make it an attractive component for the design of novel organic materials. Thiazole-containing compounds have been investigated for their potential applications in materials science, particularly in the field of optoelectronics.

The ability to introduce various substituents onto the thiazole core through cross-coupling reactions provides a powerful tool for tuning the electronic and photophysical properties of the resulting materials. For instance, the synthesis of conjugated systems containing thiazole units can lead to materials with interesting fluorescence or charge-transport properties. While direct research on the optoelectronic properties of materials derived specifically from this compound is not extensively documented in the provided search results, the general principles of using functionalized thiazoles in materials science are well-established. nih.gov The combination of the electron-rich thiazole ring with various aromatic and heteroaromatic units through the versatile chemistry of the bromo-substituent opens up possibilities for creating new organic semiconductors, dyes, and sensors.

Methodologies for Investigating Molecular Interactions and Biological Pathways of Thiazole Derivatives

In Vitro Assay Methodologies for Molecular Target Identification

The initial step in characterizing the biological activity of a thiazole (B1198619) derivative is often the identification of its molecular target. In vitro assays provide a controlled environment to screen for interactions between the compound and specific biological molecules.

Enzyme Inhibition Assays: These assays are fundamental in determining if a thiazole derivative can modulate the activity of a specific enzyme. For instance, various thiazole derivatives have been evaluated for their inhibitory effects on enzymes like cyclooxygenases (COX-1 and COX-2), which are involved in inflammation. acs.org In a typical enzyme inhibition assay, the enzyme, its substrate, and the test compound are combined, and the rate of product formation is measured. A decrease in this rate in the presence of the thiazole derivative indicates inhibition. The concentration of the compound required to reduce enzyme activity by 50% is known as the half-maximal inhibitory concentration (IC50), a key parameter for quantifying potency. acs.orgacs.org For example, studies have identified thiazole derivatives with potent inhibitory activity against COX-2, with IC50 values in the micromolar range. acs.org Similarly, thiazole-based compounds have been investigated as inhibitors of other enzymes such as acetylcholinesterase (AChE), which is relevant in the context of Alzheimer's disease, and DNA-binding domain of the androgen receptor. acs.orgresearchgate.net

Receptor Binding Assays: These assays are employed to determine if a thiazole derivative can bind to a specific cellular receptor. This is particularly relevant for targets like G-protein coupled receptors (GPCRs) or ion channels. In these assays, a radiolabeled or fluorescently tagged ligand known to bind to the receptor is used. The thiazole derivative is then introduced to see if it can displace the labeled ligand. Successful displacement indicates that the test compound binds to the same site on the receptor. For example, novel thiazole and benzothiazole (B30560) derivatives have been evaluated for their binding affinity to cannabinoid receptors (CB1 and CB2), revealing compounds with high selectivity for the CB2 receptor. nih.gov

Examples of In Vitro Assays for Thiazole Derivatives
Assay TypeTarget Enzyme/ReceptorExample Thiazole Derivative TypeMeasured ParameterReference
Enzyme Inhibition AssayCyclooxygenase (COX-1/COX-2)Thiazole carboxamidesIC50 acs.org
Enzyme Inhibition AssayAcetylcholinesterase (AChE)Thiazole-thiazolidine hybridsIC50 acs.org
Receptor Binding AssayCannabinoid Receptors (CB1/CB2)N-(3-pentylbenzo[d]thiazol-2(3H)-ylidene) carboxamidesKi (inhibition constant), EC50 nih.gov
Enzyme Inhibition AssayHuman Dihydroorotate Dehydrogenase (HsDHODH)Thiazole derivativesIC50 nih.gov
Enzyme Inhibition AssayPI3K/mTORHydrazinyl-1,3-thiazole derivativesIC50 nih.gov

Mechanistic Probes for Elucidating Cellular Pathway Modulation

Once a molecular target is identified, the next step is to understand how the interaction between the thiazole derivative and its target affects cellular pathways.

Studies of Protein-Ligand Interactions: Understanding the precise binding mode of a thiazole derivative to its target protein is crucial for explaining its activity and for guiding further drug design. Molecular docking studies are computational techniques that predict the preferred orientation of a ligand when bound to a receptor. researchgate.netresearchgate.netmdpi.com These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the compound and the amino acid residues of the protein's active site. nih.gov For example, molecular docking has been used to elucidate the binding interactions of thiazole derivatives with enzymes like COX-1, revealing key residues responsible for the inhibitory activity. mdpi.com

Furthermore, techniques like X-ray crystallography can provide a high-resolution, three-dimensional structure of the protein-ligand complex, offering definitive proof of the binding mode. nih.govnih.gov Mass spectrometry can also be employed to confirm the covalent binding of inhibitors to their target proteins. nih.gov

Computational Biology and Cheminformatics in Molecular Target Prediction

The vastness of the chemical and biological space necessitates the use of computational approaches to predict potential molecular targets for novel compounds like 5-bromo-3-cyclopropyl-1,2-thiazole.

Computational Biology and Cheminformatics: These fields utilize computer-based methods to analyze biological and chemical data. For instance, "in silico" screening involves virtually docking a library of compounds against the three-dimensional structure of a potential target protein. nih.gov This can rapidly identify potential "hits" for further experimental validation. Furthermore, predictive models can be built based on the known activities of existing thiazole derivatives to forecast the biological profiles of new analogs. mdpi.com The use of online tools and databases, such as those for predicting ADME (Absorption, Distribution, Metabolism, and Excretion) properties, is also integral to this process. nih.govnih.gov

Structure-Activity Relationship (SAR) Methodologies for Molecular Design

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how modifications to the chemical structure of a compound affect its biological activity. researchgate.netnih.gov

By synthesizing and testing a series of related thiazole derivatives with systematic variations in their structure, chemists can identify which parts of the molecule are essential for activity (the pharmacophore) and which can be modified to improve properties like potency, selectivity, and metabolic stability. acs.orgnih.govisp.edu.pk For example, SAR studies on thiazole-based inhibitors of the SARS-CoV-2 main protease identified the pyridinyl ester as a critical pharmacophore for covalent binding. nih.gov Similarly, SAR studies on thiazole derivatives as cannabinoid receptor agonists revealed that specific substitutions on the benzothiazole ring led to high affinity and selectivity for the CB2 receptor. nih.gov These studies are often iterative, with the results from one round of synthesis and testing informing the design of the next generation of compounds. mdpi.com

Key Aspects of Structure-Activity Relationship (SAR) Studies for Thiazole Derivatives
Structural ModificationObserved Effect on ActivityExample TargetReference
Substitution on the thiazole ringInfluences inhibitory potency and selectivityCOX-1/COX-2 acs.org
Nature of the substituent at position 5 of the thiazole ringImpacts anti-inflammatory activityCOX-1 mdpi.com
Variation of substituents on the benzothiazole ringDetermines affinity and selectivity for cannabinoid receptorsCB1/CB2 nih.gov
Modification of the pyridinyl esterCritical for covalent binding and inhibitory activitySARS-CoV-2 Main Protease nih.gov

Advanced Spectroscopic and Biophysical Techniques for Ligand-Target Binding Studies

A variety of advanced techniques are available to provide detailed insights into the binding of thiazole derivatives to their biological targets.

Spectroscopic and Biophysical Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy can be used to study protein-ligand interactions in solution, providing information about the binding site and conformational changes upon ligand binding. drughunter.com Thermal shift assays (TSA) are used to assess the stabilization of a target protein upon ligand binding, which can be an indicator of a direct interaction. researchgate.netnih.gov Fluorescence spectroscopy, utilizing probes like thiazole orange, can be employed to monitor binding events and conformational changes in real-time. mdpi.comresearchgate.net Other powerful biophysical techniques include X-ray crystallography, which provides atomic-level structural information of the ligand-target complex, and native mass spectrometry, which can detect noncovalent protein-ligand complexes. drughunter.com These methods, often used in combination, provide a comprehensive understanding of the molecular interactions underpinning the biological activity of thiazole derivatives. nih.gov

Advanced Analytical and Spectroscopic Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy would be the primary technique for elucidating the precise molecular structure of 5-bromo-3-cyclopropyl-1,2-thiazole. ¹H NMR would be expected to show characteristic signals for the cyclopropyl (B3062369) protons and the lone proton on the thiazole (B1198619) ring. The chemical shift and multiplicity of the thiazole proton would confirm the substitution pattern. ¹³C NMR would provide data on the number and electronic environment of the carbon atoms in the molecule, including the three carbons of the cyclopropyl group and the carbons of the thiazole ring. Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, would be instrumental in definitively assigning all proton and carbon signals and confirming the connectivity between the cyclopropyl substituent and the thiazole ring.

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry would be employed to determine the molecular weight and confirm the elemental composition of this compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. The isotopic pattern observed in the mass spectrum, particularly the characteristic M and M+2 peaks for bromine, would further validate the presence of a single bromine atom in the structure. Analysis of the fragmentation pattern would offer additional structural information, showing characteristic losses of the bromo and cyclopropyl groups.

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

Should a suitable single crystal of this compound be obtained, X-ray crystallography would offer an unequivocal determination of its three-dimensional structure in the solid state. This technique would provide precise bond lengths, bond angles, and torsion angles, confirming the planarity of the thiazole ring and the geometry of the cyclopropyl substituent. Furthermore, the analysis of the crystal packing would reveal any significant intermolecular interactions, such as halogen bonding or π-stacking, which influence the solid-state properties of the compound.

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for the analysis of reaction mixtures during its synthesis. High-performance liquid chromatography (HPLC) with a suitable stationary phase (e.g., C18) and mobile phase would be the method of choice for determining the purity of the compound, with detection typically performed using a UV detector. Gas chromatography (GC), if the compound is sufficiently volatile and thermally stable, could also be employed for purity analysis.

Future Research Directions and Emerging Opportunities in 5 Bromo 3 Cyclopropyl 1,2 Thiazole Chemistry

Development of Novel and Sustainable Synthetic Routes for Isothiazoles

The development of environmentally benign and efficient synthetic methods is a paramount goal in modern chemistry. For isothiazoles, research is moving beyond traditional multi-step syntheses, which often involve harsh conditions, toward more sustainable alternatives. A key area of focus is the use of solvent-free or "neat" synthesis conditions, which reduce waste and energy consumption. For instance, an ammonium (B1175870) thiocyanate-promoted neat synthesis of isothiazoles has been developed, offering a rapid and eco-friendly route. rsc.org Another promising approach is the oxidative cyclization of 3-aminopropenethiones using reagents like chromium trioxide supported on silica (B1680970) gel, which can proceed without a solvent. thieme-connect.com

These methods represent a significant step towards greener chemical manufacturing. The table below summarizes various modern approaches to isothiazole (B42339) synthesis.

Synthetic StrategyKey FeaturesReactants/ConditionsEfficiency/Advantages
Solvent-Free Synthesis Reaction is conducted without a solvent, reducing waste and environmental impact. rsc.orgthieme-connect.comAmmonium thiocyanate; 3-aminopropenethiones with supported chromium trioxide. rsc.orgthieme-connect.comRapid, eco-friendly, high yields. rsc.org
Multicomponent Reactions (MCRs) Multiple reactants are combined in a single step to form a complex product, improving efficiency. nih.goviau.irPrimary amines, dialkyl acetylenedicarboxylates, isothiocyanates. iau.irHigh atom economy, rapid access to diverse derivatives. nih.goviau.ir
Base-Promoted Cycloaddition Utilizes inexpensive and readily available starting materials and reagents. organic-chemistry.orgAlkynyl oxime ethers with Na2S as a sulfur source. organic-chemistry.orgExcellent functional group tolerance. organic-chemistry.org
Rhodium-Catalyzed Transannulation Provides a pathway from other heterocyclic systems to isothiazoles. organic-chemistry.org1,2,3-Thiadiazoles and various nitriles. organic-chemistry.orgAccess to a wide variety of isothiazoles. organic-chemistry.org

Future work will likely focus on adapting these sustainable methods for the specific synthesis of 5-bromo-3-cyclopropyl-1,2-thiazole, potentially through the use of cyclopropyl-containing precursors in multicomponent or solvent-free reaction schemes.

Deeper Mechanistic Understanding of Ring Systems and Substituent Effects

A thorough understanding of the isothiazole ring's electronic structure and the influence of its substituents is crucial for predicting reactivity and designing new molecules. The isothiazole ring is an aromatic system, a property conferred by the delocalization of π-electrons. medwinpublishers.com This aromaticity contributes to its stability. medwinpublishers.com

The substituents at the C3 and C5 positions—a cyclopropyl (B3062369) group and a bromine atom, respectively—profoundly influence the molecule's properties. The bromine atom at the C5 position is a key functional handle. Halogen atoms on the isothiazole ring are known to participate in various substitution and cross-coupling reactions. thieme-connect.comthieme-connect.de For example, the chlorine atom in 3,5-dichloro-4-cyanoisothiazole reacts regiospecifically at the C5 position with phenylboronic acid. thieme-connect.com Similarly, the bromine in this compound is expected to be a prime site for modification.

Advanced Computational Predictions for Molecular Design and Property Optimization

Computational chemistry has become an indispensable tool for modern molecular design. Techniques like Density Functional Theory (DFT) allow for the in silico prediction of molecular properties, guiding experimental work and accelerating the discovery process. researchgate.netresearchgate.net For isothiazole derivatives, DFT can be used to calculate a variety of parameters that correlate with reactivity and stability. researchgate.net

These computational methods can be applied to this compound to predict its behavior and guide the design of new derivatives with optimized properties. By modeling different substituents on the isothiazole core, researchers can screen for candidates with desired electronic, steric, or photophysical characteristics before committing to laboratory synthesis. chemrxiv.orgnih.gov For example, computational screening could identify derivatives with enhanced binding affinity to a specific biological target or with tailored light-absorbing properties for materials science applications. nih.gov

Computational ParameterSignificance in Molecular Design
Frontier Molecular Orbitals (HOMO/LUMO) Indicates the molecule's ability to donate or accept electrons, predicting its role in chemical reactions. researchgate.net
Electron Density Distribution Reveals the most electron-rich and electron-poor regions of the molecule, identifying likely sites for electrophilic or nucleophilic attack. researchgate.net
Bond Lengths and Angles Provides the optimized geometric structure, which is crucial for understanding steric effects and intermolecular interactions. researchgate.netresearchgate.net
Dipole Moment Predicts the polarity of the molecule, which influences its solubility and how it interacts with other polar molecules and electric fields. researchgate.net
Proton Affinity Measures the molecule's basicity in the gas phase, offering insights into its stability and potential for protonation. researchgate.net

The integration of machine learning algorithms with computational chemistry data represents an emerging frontier, promising to create powerful predictive models for inverse design—where a desired property is specified, and the algorithm proposes the optimal molecular structure. chemrxiv.org

Exploration of New Chemical Reactivity Modalities and Transformations

The functionalization of heterocyclic compounds is a cornerstone of synthetic chemistry, enabling the creation of diverse molecular architectures. For this compound, the bromine atom serves as a versatile anchor for a wide array of chemical transformations. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are powerful methods for forming new carbon-carbon bonds at the site of the halogen. thieme-connect.de These reactions would allow for the introduction of aryl, vinyl, and alkynyl groups at the C5 position of the isothiazole ring.

Beyond established cross-coupling methods, research is exploring novel reactivity. This includes the development of metal-catalyzed C-H activation reactions, which allow for the direct functionalization of carbon-hydrogen bonds, offering a more atom-economical approach to synthesis. researchwithrutgers.comacs.org For instance, palladium catalysis can be used for the direct difluoromethylation of azoles at the C2 position. acs.org Similar strategies could potentially be developed for other positions on the isothiazole ring, guided by the directing effects of the existing substituents.

Ring-transformation reactions, where the isothiazole ring is converted into another heterocyclic system, also present an opportunity for creating chemical novelty. For example, treatment of certain isothiazoles with hydrazine (B178648) can lead to the formation of pyrazoles. thieme-connect.com Exploring the conditions under which this compound undergoes such transformations could yield new families of compounds with unique properties.

Integration into Multicomponent Reaction Strategies for Enhanced Synthetic Efficiency

Multicomponent reactions (MCRs) are highly valued in synthetic chemistry for their efficiency, as they combine three or more reactants in a single operation to generate a complex product, minimizing purification steps and waste. nih.gov The integration of isothiazole precursors into MCRs is a promising strategy for rapidly building libraries of diverse derivatives.

Several MCRs for the synthesis of related thiazoles and isothiazoles have been reported. One such strategy involves the one-pot reaction of acid chlorides, ammonium thiocyanate, and α-bromocarbonyl compounds. nih.gov Another approach is a three-component reaction between enaminoesters, a sulfur source, and fluorodibromoiamides/esters to form the thiazole (B1198619) or isothiazole ring. organic-chemistry.orgacs.org A key challenge and opportunity for future research is to design an MCR that directly incorporates cyclopropyl-containing building blocks to afford 3-cyclopropyl-isothiazole derivatives in a single, efficient step. Success in this area would significantly streamline the synthesis of compounds like this compound and its analogs.

Expansion of Methodologies for Investigating Molecular Interactions and Pathways

Understanding how molecules like this compound interact with their environment, particularly with biological macromolecules, is essential for developing potential applications. Future research will benefit from the expansion of methodologies designed to probe these interactions at a molecular level.

Advanced spectroscopic techniques, such as 2D NMR and X-ray crystallography, will continue to be vital for elucidating the precise binding modes of isothiazole derivatives with target proteins or enzymes. These methods provide detailed structural information about intermolecular contacts, such as hydrogen bonds and hydrophobic interactions, which are critical for binding affinity and specificity. mdpi.com

Furthermore, techniques designed to study surface-molecule interactions, such as chromatographic gas-phase titration, can provide valuable data on the adsorption and interaction energies of molecules on various surfaces. nih.gov This information is relevant for applications in materials science and catalysis. On the computational front, molecular dynamics simulations can model the behavior of isothiazole derivatives in complex biological environments over time, revealing dynamic interaction pathways and conformational changes that are not visible in static crystal structures.

Novel Analytical Techniques for Enhanced Characterization and In Situ Monitoring

The development of novel analytical techniques is crucial for the accurate characterization of newly synthesized compounds and for monitoring reactions in real-time. For isothiazole derivatives, a range of analytical methods are employed, with liquid chromatography (LC) and high-performance liquid chromatography (HPLC) being central to their separation and quantification. researchgate.net

An emerging area of interest is the development of methods for in situ monitoring of chemical reactions. Techniques such as process analytical technology (PAT), which can involve spectroscopic probes (e.g., Raman, FTIR) integrated directly into a reaction vessel, allow chemists to track the formation of products and byproducts in real-time. This provides a deeper understanding of reaction kinetics and mechanisms and allows for precise control over reaction conditions to optimize yield and purity. Applying these in situ monitoring techniques to the synthesis of this compound would facilitate rapid process optimization and scale-up. Furthermore, the coupling of mass spectrometry with techniques like ambient ionization could enable the rapid screening of reaction conditions and the identification of transient intermediates, accelerating the discovery of new transformations.

Q & A

Basic: What synthetic methodologies are most effective for preparing 5-bromo-3-cyclopropyl-1,2-thiazole?

Answer:
The synthesis of this compound typically involves cyclopropane ring introduction followed by bromination. Key steps include:

  • Cyclopropane functionalization : Cyclopropane carboxaldehyde or cyclopropylamine derivatives serve as precursors for thiazole ring formation via Hantzsch thiazole synthesis.
  • Bromination : Electrophilic bromination (e.g., using NBS or Br₂ in inert solvents) at the 5-position of the thiazole ring.
  • Intermediate characterization : NMR and mass spectrometry are critical for verifying intermediates like 3-cyclopropyl-1,2-thiazole before bromination .

Table 1 : Example Reaction Conditions

StepReagents/ConditionsYield (%)Reference
Cyclopropane introductionCyclopropanecarboxamide, Lawesson’s reagent65–75
BrominationNBS, DMF, 0°C → RT80–85

Advanced: How does steric hindrance from the cyclopropyl group influence regioselectivity in cross-coupling reactions?

Answer:
The cyclopropyl group introduces steric constraints that affect catalytic accessibility. For Suzuki-Miyaura couplings:

  • Steric effects : Bulkier ligands (e.g., SPhos or XPhos) improve yields by mitigating steric clashes between the catalyst and cyclopropyl substituent.
  • Electronic effects : The electron-withdrawing bromine at C5 directs coupling to C4 or C2 positions. DFT studies suggest C4 is favored due to lower transition-state energy .
  • Contradictions : Reported yields vary (45–85%) depending on solvent polarity (e.g., THF vs. toluene) and catalyst loading (2–5 mol%). Optimization requires balancing steric and electronic factors .

Basic: What spectroscopic markers distinguish this compound from analogous derivatives?

Answer:
Key diagnostic features include:

  • ¹H NMR : Cyclopropyl protons appear as a multiplet (δ 1.2–1.5 ppm) with vicinal coupling (J = 8–10 Hz). Thiazole H4 resonates as a singlet (δ 7.8–8.2 ppm).
  • ¹³C NMR : Cyclopropyl carbons at δ 10–15 ppm; C5 (Br-substituted) at δ 115–120 ppm.
  • Mass spectrometry : Isotopic pattern (1:1 for ⁷⁹Br/⁸¹Br) confirms bromine presence .

Advanced: How can computational modeling resolve contradictions in electrophilic substitution pathways?

Answer:
Conflicting experimental results (e.g., nitration vs. sulfonation regioselectivity) arise from solvent and substituent effects. Methodological approaches:

  • DFT calculations : Compare Fukui indices for electrophilic attack at C4 vs. C2. Cyclopropyl groups increase electron density at C4, favoring nitration at this position.
  • Solvent modeling : Polarizable continuum models (PCM) show protic solvents stabilize transition states for C2 attack, contradicting non-polar solvent results. Validation via kinetic studies is recommended .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact.
  • Ventilation : Use fume hoods due to potential bromine vapor release during decomposition.
  • Storage : Store at 2–8°C under inert gas (argon) to prevent oxidation .

Advanced: What strategies mitigate decomposition during long-term storage?

Answer:
Degradation studies indicate:

  • Solvent choice : Anhydrous DCM or THF reduces hydrolysis (t½ > 6 months vs. <1 month in DMSO).
  • Additives : Stabilizing agents like BHT (0.1%) inhibit radical-mediated bromine loss.
  • Temperature : –20°C storage reduces degradation rate by 70% compared to 4°C .

Basic: How are bioactivity assays designed for brominated thiazole derivatives?

Answer:

  • Enzyme inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays. IC₅₀ values for this compound analogs range from 0.5–10 µM.
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa) reveal EC₅₀ values correlated with bromine electronegativity .

Advanced: How do solvent effects influence tautomerization in thiazole derivatives?

Answer:

  • Polar solvents : Stabilize thione tautomers (e.g., in DMSO) via hydrogen bonding.
  • Non-polar solvents : Thiol tautomers dominate (e.g., in hexane). IR spectroscopy (C=S stretch at 1250 cm⁻¹ vs. S–H at 2550 cm⁻¹) confirms tautomeric equilibrium .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.